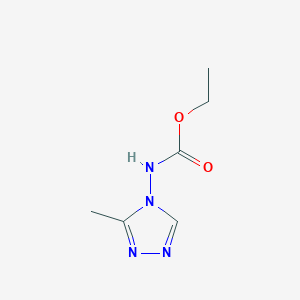
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate, also known as Metribuzin, is a herbicide that is commonly used in agriculture to control the growth of weeds. It belongs to the triazinone family of herbicides and is widely used due to its effectiveness in controlling a broad spectrum of weeds.
Wirkmechanismus
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate prevents the plant from producing the energy it needs to grow and survive.
Biochemische Und Physiologische Effekte
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, stunting, and necrosis in plants, and can also affect the root system and reduce the plant's ability to absorb nutrients. In addition, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate can have toxic effects on non-target organisms such as fish, birds, and mammals.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is a widely used herbicide and has been extensively studied for its effects on plants and the environment. It is relatively easy to synthesize and is readily available for use in lab experiments. However, its use is limited by its toxicity to non-target organisms and its potential to contaminate the environment.
Zukünftige Richtungen
There are a number of future directions for research on ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate. One area of interest is the development of new herbicides that are more environmentally friendly and have fewer toxic effects on non-target organisms. Another area of interest is the potential use of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate and its potential applications in medicine and agriculture.
Conclusion
In conclusion, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is a widely used herbicide that has been extensively studied for its effects on plants and the environment. It works by inhibiting the photosynthesis process in plants and has a number of biochemical and physiological effects. While it is relatively easy to synthesize and is readily available for use in lab experiments, its use is limited by its toxicity to non-target organisms and its potential to contaminate the environment. There are a number of future directions for research on ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate, including the development of new herbicides and the potential use of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate in medicine.
Synthesemethoden
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to form ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has been extensively studied for its herbicidal properties and its effects on the environment. It has also been studied for its potential use in the treatment of certain diseases. For example, research has shown that ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
125835-20-3 |
|---|---|
Produktname |
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate |
Molekularformel |
C6H10N4O2 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)9-10-4-7-8-5(10)2/h4H,3H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
BIFCWZRVTIIPAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN1C=NN=C1C |
Kanonische SMILES |
CCOC(=O)NN1C=NN=C1C |
Synonyme |
Carbamic acid, (3-methyl-4H-1,2,4-triazol-4-yl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



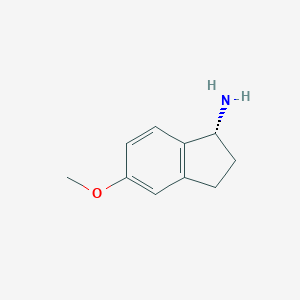

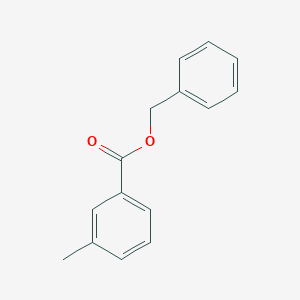
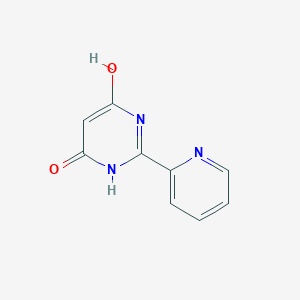
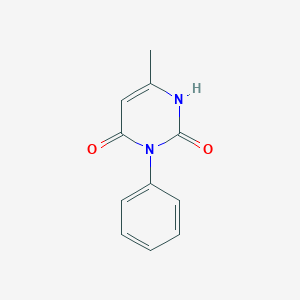

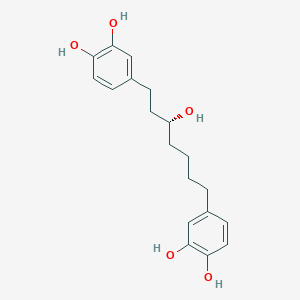
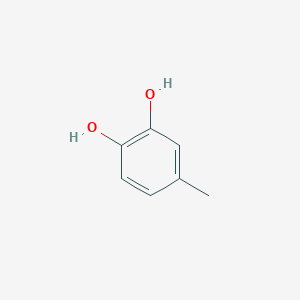


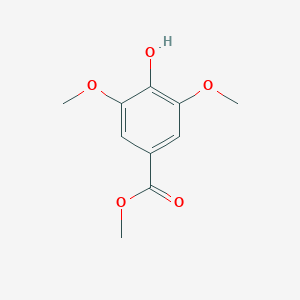
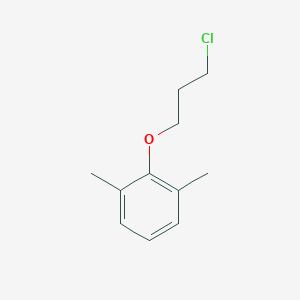
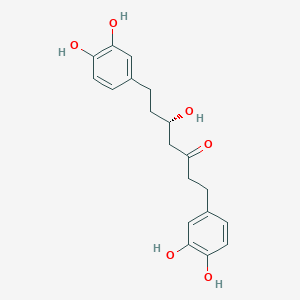
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)